1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
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Description
The compound 1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that are common in drug design, such as a piperidine ring and a quinoline moiety. While the specific papers provided do not directly discuss this compound, they do provide insight into related structures and their biological activities, which can be used to infer potential properties and uses of the compound .
Synthesis Analysis
The synthesis of compounds similar to 1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions that build up the complex structure from simpler precursors. The paper titled "Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids" describes the preparation of various quinolone derivatives with different substituents, which suggests that a similar approach could be used to synthesize the compound by introducing appropriate functional groups at key positions on the quinoline ring.
Molecular Structure Analysis
The molecular structure of the compound includes a quinoline core, which is known to confer antibacterial properties as seen in the first paper . The presence of a piperidine ring is also significant, as it is a feature in various pharmacologically active compounds, including those with central nervous system activity. The dimethoxyphenyl group could potentially affect the compound's ability to interact with biological targets, possibly enhancing binding affinity or specificity.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the functional groups present in its structure. The amide linkage in the piperidine carboxamide moiety is typically stable under physiological conditions, but could be subject to hydrolysis under more extreme conditions. The ether linkage connecting the quinoline and dimethoxyphenyl groups may be susceptible to cleavage by strong acids or bases. The quinoline nitrogen and the secondary amine of the piperidine could be sites for protonation, affecting the compound's solubility and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate solubility in polar organic solvents, due to the presence of the amide and ether functional groups, and possibly lower solubility in water. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the quinoline ring system and the presence of the piperidine ring. The lipophilicity of the compound could be modulated by the dimethoxyphenyl group, which might affect its ability to cross biological membranes.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has been conducted on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, a class to which the compound belongs. These derivatives have shown potent cytotoxic effects against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells, with some compounds displaying IC50 values less than 10 nM. Notably, certain derivatives have demonstrated curative potential in vivo against subcutaneous colon 38 tumors in mice at specific dosages (Deady et al., 2003).
Antimicrobial Activity
A series of derivatives, including those similar to the specified compound, have been synthesized and evaluated for antimicrobial activity. For instance, N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones have been studied for their effectiveness against Gram-positive and Gram-negative microorganisms, showcasing comparable or superior activity to reference drugs like ciprofloxacin, norfloxacin, and enoxacine (Foroumadi et al., 2005).
Novel Anticancer Agents
The compound's framework has been explored for the development of novel anticancer agents. Studies on 11-oxo-11H-indeno[1,2-b]quinolines bearing a carboxamide-linked cationic side chain at various positions on the chromophore have been conducted to understand structure-activity relationships regarding cytotoxicity. These investigations have revealed that specific positioning of the carboxamide side chain significantly affects the compounds' cytotoxic effectiveness, highlighting the potential for designing more effective anticancer drugs (Deady et al., 2001).
Antibacterial Evaluation
Further research into pyridonecarboxylic acids has led to the synthesis and evaluation of various derivatives as antibacterial agents. Compounds exhibiting superior in vitro and in vivo antibacterial activity have been identified, providing insights into developing new antibacterial drugs with improved efficacy against resistant strains (Segawa et al., 1992).
properties
IUPAC Name |
1-[8-[2-(3,4-dimethoxyanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c1-32-19-8-7-18(14-21(19)33-2)27-23(30)15-34-20-5-3-4-16-6-9-22(28-24(16)20)29-12-10-17(11-13-29)25(26)31/h3-9,14,17H,10-13,15H2,1-2H3,(H2,26,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCRDNFDSLRAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide |
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